molecular formula C28H28N4OS B11503358 N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11503358
M. Wt: 468.6 g/mol
InChI Key: CGCVJJDUNDUCEC-UHFFFAOYSA-N
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Description

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine is a complex organic compound with potential applications in various scientific fields. This compound features an indole moiety, a benzyloxy group, and a tetrahydrobenzothienopyrimidine structure, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine involves multiple steps, starting with the preparation of the indole derivative. The benzyloxy group is introduced through a nucleophilic substitution reaction, followed by the formation of the tetrahydrobenzothienopyrimidine ring system. The final step involves the coupling of the indole derivative with the tetrahydrobenzothienopyrimidine moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and benzyloxy moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-N-(5,6,7,8-tetrahydro1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or a ligand for specific receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine shares structural similarities with other indole derivatives and tetrahydrobenzothienopyrimidine compounds.
  • Indole derivatives : Compounds like tryptamine and serotonin, which also contain the indole moiety.
  • Tetrahydrobenzothienopyrimidine compounds : Molecules with similar ring structures, such as certain kinase inhibitors.

Uniqueness

The uniqueness of N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine lies in its combination of structural features, which may confer specific biological activities and chemical reactivity not observed in other compounds.

Properties

Molecular Formula

C28H28N4OS

Molecular Weight

468.6 g/mol

IUPAC Name

N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C28H28N4OS/c1-18-21(23-15-20(11-12-24(23)32-18)33-16-19-7-3-2-4-8-19)13-14-29-27-26-22-9-5-6-10-25(22)34-28(26)31-17-30-27/h2-4,7-8,11-12,15,17,32H,5-6,9-10,13-14,16H2,1H3,(H,29,30,31)

InChI Key

CGCVJJDUNDUCEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCNC4=C5C6=C(CCCC6)SC5=NC=N4

Origin of Product

United States

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